

NMR spectroscopy for (1-Methyl-1H-imidazol-2-yl)methanamine structural analysis

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Compound of Interest

Compound Name: (1-Methyl-1H-imidazol-2-yl)methanamine

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Comprehensive Structural Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

(1-Methyl-1H-imidazol-2-yl)methanamine is a key heterocyclic building block in medicinal chemistry and materials science. Unambiguous structural verification is paramount for its application in drug development and synthesis. This application note provides a detailed, field-proven guide for the complete structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present step-by-step protocols for 1D (^1H , ^{13}C) and 2D (COSY, HSQC) NMR experiments, explain the causal logic behind experimental choices, and offer a comprehensive interpretation of the resulting spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking an authoritative and practical workflow for the characterization of complex heterocyclic amines.

Introduction and Structural Overview

The structural integrity of a synthetic compound is the foundation of its functional properties. For **(1-Methyl-1H-imidazol-2-yl)methanamine**, a molecule featuring an aromatic imidazole

ring and a flexible aminomethyl side chain, NMR spectroscopy is the most powerful tool for confirming its constitution. The molecule, with the chemical formula $C_5H_9N_3$, presents several distinct chemical environments that are ideal for NMR analysis.[1]

A preliminary analysis of the structure predicts five unique carbon environments and five distinct proton environments, including two exchangeable amine protons. Our objective is to assign each NMR signal to a specific proton and carbon atom within the molecule, and to confirm the connectivity between these atoms, thereby verifying the overall structure.

To achieve this, we will employ a logical workflow that begins with simple 1D experiments to identify the basic spin systems and culminates in 2D correlation experiments to piece together the complete molecular puzzle.

Caption: Molecular structure of **(1-Methyl-1H-imidazol-2-yl)methanamine** with atoms labeled for NMR assignment.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[2] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[3]

Protocol:

- **Mass Measurement:** Accurately weigh 10-20 mg of **(1-Methyl-1H-imidazol-2-yl)methanamine** for 1H and ^{13}C NMR. A higher concentration (50-100 mg) may be beneficial for less sensitive experiments like ^{13}C NMR if time is a constraint.[4]
- **Solvent Selection:** The choice of deuterated solvent is critical. The amine protons ($-NH_2$) are "exchangeable" and can exchange with deuterium from protic solvents (like D_2O or Methanol- d_4), causing their signal to disappear or broaden significantly.[5][6] To observe these protons, an aprotic solvent is required. DMSO- d_6 is the recommended solvent as it is polar enough to dissolve the amine and forms hydrogen bonds, which slows down the proton exchange rate, resulting in sharper $-NH_2$ signals.[7][8]

- **Dissolution:** Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.^[9] Gentle vortexing or sonication can aid dissolution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particles, which can degrade spectral quality.^[4]
- **Referencing:** The residual proton signal of DMSO-d₅ at $\delta \sim 2.50$ ppm and the carbon signal of DMSO-d₆ at $\delta \sim 39.52$ ppm will be used as internal references. Tetramethylsilane (TMS) can be added as an alternative internal standard ($\delta = 0.00$ ppm) if absolute referencing is required.^[3]

NMR Data Acquisition

The following parameters are provided for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Experiment	Key Parameters	Purpose
¹ H NMR	Scans: 16, Relaxation Delay (d1): 2s, Acq. Time: 4s	To identify all proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (multiplicity).
¹³ C{ ¹ H} NMR	Scans: 1024, Relaxation Delay (d1): 2s, Proton decoupled	To identify all unique carbon environments.
2D COSY	Scans: 2, Acq. Points (F2): 2048, Increments (F1): 256	To identify protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H). ^[10]
2D HSQC	Scans: 4, Acq. Points (F2): 1024, Increments (F1): 256	To identify which protons are directly attached to which carbon atoms (one-bond ¹ H- ¹³ C correlations). ^[10]

Data Interpretation and Structural Elucidation

The following sections detail the analysis of the expected NMR data, building the structure piece by piece.

Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6)

The ^1H NMR spectrum provides the initial overview of the proton framework.

- **Imidazole Ring Protons (H4, H5):** The two protons on the imidazole ring are in different chemical environments. They are expected to appear as two distinct signals in the aromatic region (δ 6.5-7.5 ppm). Due to their proximity, they will show a small coupling to each other, likely appearing as doublets. Based on data from similar imidazole structures, H5 is typically slightly downfield from H4.[\[11\]](#)
- **Methylene Protons ($-\text{CH}_2-$):** The two protons of the methylene group are chemically equivalent and are adjacent to the electron-withdrawing imidazole ring and the nitrogen of the amine group. This environment will deshield them, placing their signal likely in the δ 3.5-4.0 ppm range. They will appear as a singlet, as there are no adjacent protons to couple with (the amine protons typically do not couple due to rapid exchange).[\[6\]](#)
- **Methyl Protons ($-\text{CH}_3$):** The three protons of the N-methyl group are equivalent and attached to a nitrogen atom within the aromatic ring. This leads to a characteristic singlet signal, expected around δ 3.6-3.8 ppm.[\[12\]](#)
- **Amine Protons ($-\text{NH}_2$):** The two amine protons are exchangeable. In DMSO- d_6 , they are expected to appear as a broad singlet. The chemical shift can be highly variable (δ 1.5-3.5 ppm) depending on concentration and temperature.[\[6\]](#) A key confirmation step is to add a drop of D_2O to the NMR tube and re-acquire the spectrum; the $-\text{NH}_2$ signal will disappear.[\[5\]](#)

Predicted $^{13}\text{C}\{^1\text{H}\}$ NMR Spectrum (125 MHz, DMSO- d_6)

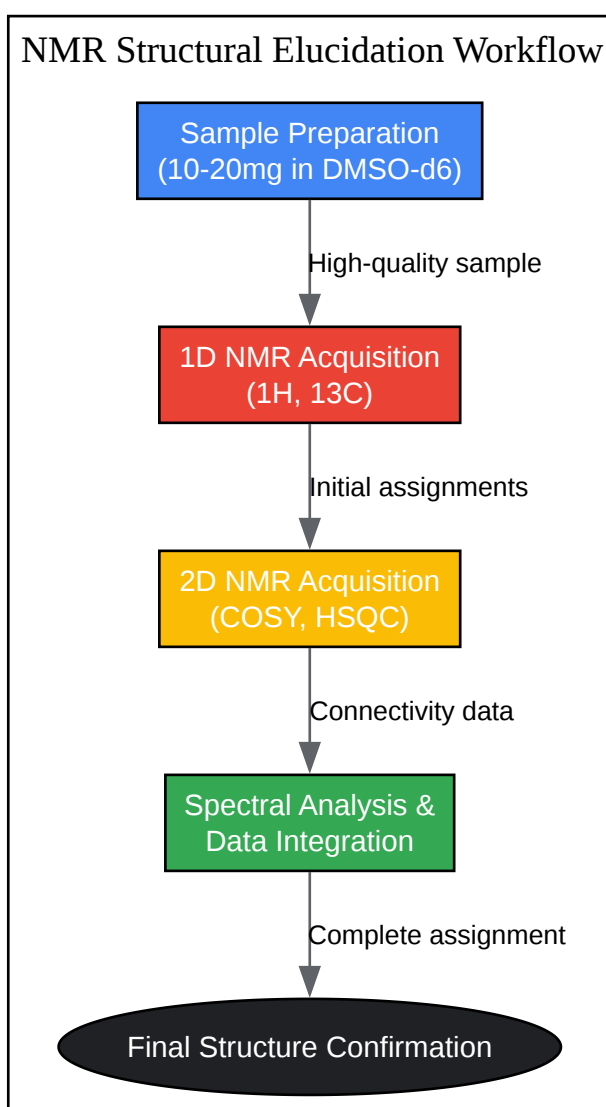
The proton-decoupled ^{13}C NMR spectrum reveals the carbon backbone of the molecule. Five distinct signals are expected.

- **Imidazole Ring Carbons (C2, C4, C5):** Three signals are expected for the imidazole ring carbons. C2, being positioned between two nitrogen atoms, is the most deshielded and will appear furthest downfield (δ ~145-150 ppm). C4 and C5 will appear at higher field (δ ~120-130 ppm).[\[13\]](#)[\[14\]](#)

- Methylene Carbon (-CH₂-): The methylene carbon, attached to the ring at C2 and to the amine nitrogen, will be found in the aliphatic region, likely around δ 40-45 ppm.
- Methyl Carbon (-CH₃): The N-methyl carbon is typically the most shielded carbon in the molecule, appearing furthest upfield, around δ 30-35 ppm.[13]

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.[15] This is a self-validating system where the conclusions from one experiment confirm another.[16]



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Caption: Workflow for NMR structural analysis.

- COSY (Correlation Spectroscopy): This experiment reveals ^1H - ^1H coupling networks.^[10] For this molecule, a crucial cross-peak is expected between the imidazole ring protons, H4 and H5. This definitively proves their proximity within the same spin system. No other cross-peaks are expected, which is also informative, confirming the isolation of the other proton groups.
- HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assignment, creating a direct link between a proton and the carbon it is attached to.^[17] We expect to see the following key correlations:
 - The signal for H4 will correlate to the signal for C4.
 - The signal for H5 will correlate to the signal for C5.
 - The methylene proton signal ($-\text{CH}_2$) will correlate to the methylene carbon signal ($-\text{CH}_2-$).
 - The methyl proton signal ($-\text{CH}_3$) will correlate to the methyl carbon signal ($-\text{CH}_3$).
 - The C2 carbon, having no attached protons, will be absent from the HSQC spectrum, which is a key identifying feature.

Summary of Predicted NMR Assignments

The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals.

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Key 2D Correlations
δ (ppm), Mult., Int.	δ (ppm)	COSY with: / HSQC to:	
-NH ₂	~2.0 (br s, 2H)	-	- / -
-CH ₃	~3.7 (s, 3H)	~33	- / C-CH ₃
-CH ₂ -	~3.8 (s, 2H)	~42	- / C-CH ₂
H4	~6.9 (d, 1H)	~121	H5 / C4
H5	~7.1 (d, 1H)	~128	H4 / C5
C2	-	~148	- / -

Chemical shifts are predictive and may vary slightly based on experimental conditions.

Conclusion

The structural elucidation of **(1-Methyl-1H-imidazol-2-yl)methanamine** can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopy. The protocols and interpretive logic detailed in this note provide a robust framework for researchers. By using ¹H NMR to identify the proton environments, ¹³C NMR for the carbon backbone, COSY to establish proton-proton connectivity, and HSQC to link protons to their carbons, a complete and validated structural assignment is obtained. This multi-faceted approach ensures the highest degree of scientific integrity for the characterization of this, and other, vital chemical entities.

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